1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Description

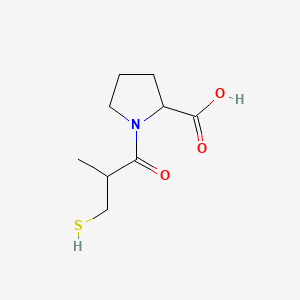

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as captopril, is a first-generation angiotensin-converting enzyme (ACE) inhibitor. Its IUPAC name is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . Captopril competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .

Key structural features include:

- A pyrrolidine ring with a carboxylic acid group at position 2.

- A sulfhydryl (-SH) group at position 3 of the propanoyl side chain, critical for binding to the zinc ion in ACE .

- A methyl group at position 2 of the propanoyl moiety, enhancing stereochemical specificity .

Captopril exhibits pH-dependent stability, remaining intact at pH 1.2 (simulating gastric conditions) but undergoing oxidative degradation at higher pH levels, primarily at the sulfhydryl group . It is frequently combined with hydrochlorothiazide (HCZ) in formulations like Capozide for synergistic antihypertensive effects .

Properties

CAS No. |

119238-52-7 |

|---|---|

Molecular Formula |

C9H15NO3S |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |

InChI Key |

FAKRSMQSSFJEIM-RNFRBKRXSA-N |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-methyl-3-sulfanylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers or thioesters.

Scientific Research Applications

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on various biological pathways, particularly those involving the renin-angiotensin system.

Medicine: Extensively used in the treatment of hypertension, heart failure, and diabetic nephropathy.

Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain formulations.

Mechanism of Action

The primary mechanism of action of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Captopril and Analogues

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Pharmacological Class |

|---|---|---|---|---|

| Captopril | C₉H₁₅NO₃S | Sulfhydryl, carboxylic acid, pyrrolidine | 217.29 | ACE inhibitor |

| Acetylcaptopril Hydrate | C₁₁H₁₇NO₄S | Acetylsulfanyl, carboxylic acid | 259.32 | Prodrug/ACE derivative |

| 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃ | Carboxylic acid, pyrrolidine | 185.22 | Structural analogue (inactive) |

| Hydrochlorothiazide (HCZ) | C₇H₈ClN₃O₄S₂ | Benzothiadiazine, sulfonamide | 297.72 | Thiazide diuretic |

Key Observations:

- Acetylcaptopril Hydrate : The acetylation of the sulfhydryl group improves oxidative stability but reduces ACE binding affinity unless metabolized to free captopril .

- 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid: Lacks the sulfhydryl group, rendering it pharmacologically inactive as an ACE inhibitor .

- Hydrochlorothiazide (HCZ) : Structurally distinct (benzothiadiazine sulfonamide) but often combined with captopril to enhance antihypertensive efficacy via complementary mechanisms .

Pharmacological and Stability Profiles

Table 2: Pharmacological and Stability Comparisons

Key Findings:

- Captopril vs. Acetylcaptopril : The sulfhydryl group in captopril is essential for ACE binding but is a liability for stability. Acetylation mitigates oxidation but necessitates metabolic activation .

- Captopril vs. HCZ : While captopril targets the renin-angiotensin system, HCZ reduces blood volume via diuresis. Their combination in Capozide (1:1 ratio) demonstrates additive effects .

- Captopril Disulfide : The dimeric form, formed under oxidative conditions, lacks ACE inhibitory activity, highlighting the necessity of the free thiol for efficacy .

Off-Target Activities and Ecotoxicological Impact

- Ecotoxicology : Captopril inhibits Desmodesmus subspicatus growth at 168 mg/L (EC₅₀), suggesting environmental persistence concerns .

Biological Activity

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a compound with significant biological activity, particularly recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its diverse biological activities, mechanisms of action, and relevant research findings.

Overview of Captopril

- IUPAC Name: this compound

- CAS Number: 62571-86-2

- Molecular Weight: 217.28 g/mol

- Chemical Formula: C9H15NO3S

- Structure: The compound features a pyrrolidine ring with a carboxylic acid and a thiol group, which are crucial for its biological activity.

Captopril primarily functions as an ACE inhibitor, which is pivotal in the renin-angiotensin system (RAS). By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Urease Inhibition

Recent studies have highlighted Captopril's urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Captopril has been shown to act as a mixed-type inhibitor against urease derived from Jack beans, with significant implications for conditions like urease-related infections and disorders .

Biological Activities

Captopril exhibits a range of biological activities beyond its primary use as an antihypertensive agent:

- Immunomodulatory Effects :

- Anti-inflammatory Properties :

- Effects on Rheumatoid Arthritis :

- Diabetes Complications :

In Vitro Studies

A study utilizing Jack bean urease evaluated the inhibitory potential of Captopril through various biochemical assays. The Lineweaver-Burk plot indicated that Captopril acts as a mixed-type inhibitor, with specific kinetic parameters determined through Dixon plots .

| Parameter | Value |

|---|---|

| Determined via Lineweaver-Burk analysis | |

| Determined via Lineweaver-Burk analysis | |

| Inhibition Type | Mixed-type |

Structural Studies

High-resolution crystal structures have been utilized to understand the binding interactions between Captopril and metallo-beta-lactamases (MBLs). These studies provide insights into how structural modifications can enhance or inhibit the activity of similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling the pyrrolidine-2-carboxylic acid core with a 2-methyl-3-sulfanylpropanoyl moiety via amide bond formation. Solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents (e.g., EDC/HOBt) are common. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) for the sulfhydryl group may be necessary to prevent oxidation during synthesis . Post-synthesis purification via reverse-phase HPLC or column chromatography ensures stereochemical integrity .

Q. How do the functional groups in this compound influence its physicochemical properties?

- Methodological Answer : The sulfhydryl (-SH) group introduces redox sensitivity, requiring inert atmospheres (e.g., N₂) during handling to prevent disulfide formation. The pyrrolidine ring contributes to conformational rigidity, while the carboxylic acid enhances solubility in polar solvents. Comparative studies with analogs (e.g., trifluoromethyl-substituted pyrrolidines) suggest that electronegative substituents like -SH modulate hydrogen-bonding capacity and bioavailability .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolves stereochemistry. Infrared (IR) spectroscopy identifies amide (C=O, ~1650 cm⁻¹) and sulfhydryl (S-H, ~2550 cm⁻¹) stretches. X-ray crystallography may be used to validate the 3D structure, though challenges in crystal formation due to the flexible sulfide group require optimization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for amide bond formation, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. Reaction path search algorithms (e.g., GRRM) combined with machine learning can narrow experimental parameters (temperature, pH) to reduce trial-and-error approaches . ICReDD’s hybrid computational-experimental workflows demonstrate a 40–60% reduction in optimization time for similar heterocycles .

Q. What strategies address stereochemical inconsistencies in synthetic derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomeric excess (ee). Dynamic kinetic resolution (DKR) using palladium catalysts or enzymatic methods (e.g., lipases) improves stereoselectivity. Comparative NMR studies with diastereomeric standards (e.g., (2R,4S) vs. (2S,4R) configurations) help identify impurities .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Cross-validate assays (e.g., SPR vs. fluorescence polarization) to confirm receptor-binding affinities. Control for redox-sensitive sulfhydryl groups by testing under reducing (e.g., TCEP) vs. oxidizing conditions. Meta-analyses of structural analogs (e.g., phenylpropyl-pyrrolidines) highlight substituent-dependent activity trends .

Q. What experimental designs mitigate degradation during long-term storage?

- Methodological Answer : Lyophilization in amber vials under argon minimizes hydrolysis and oxidation. Stability studies at 4°C vs. -20°C (monitored via LC-MS) determine optimal storage. Addition of cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) may extend shelf life .

Methodological Framework for Data Analysis

- Comparative Analysis : Use cheminformatics tools (e.g., PubChem substructure searches) to identify analogs and benchmark properties (logP, pKa) .

- Contradiction Resolution : Apply multivariate statistics (PCA, clustering) to isolate experimental variables (e.g., solvent polarity, catalyst loading) causing data variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.